molecular formula C22H12BrI B12617013 1-(3-Bromo-5-iodophenyl)pyrene CAS No. 919791-91-6

1-(3-Bromo-5-iodophenyl)pyrene

Cat. No.: B12617013
CAS No.: 919791-91-6
M. Wt: 483.1 g/mol
InChI Key: KRVHVJOPSKWHJX-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-iodophenyl)pyrene is a derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and applications across various scientific domains. This compound is characterized by the presence of bromine and iodine substituents on the phenyl ring attached to the pyrene core. The unique substitution pattern of this compound makes it a valuable intermediate in synthetic chemistry and materials science .

Preparation Methods

The synthesis of 1-(3-Bromo-5-iodophenyl)pyrene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of pyrene using bromine in carbon tetrachloride, followed by iodination with iodine monochloride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .

This reaction involves the coupling of a boronic acid derivative of pyrene with an aryl halide under palladium catalysis, providing a versatile route to various substituted pyrene derivatives .

Chemical Reactions Analysis

1-(3-Bromo-5-iodophenyl)pyrene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bromine, iodine monochloride, palladium catalysts, and boronic acids. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Bromo-5-iodophenyl)pyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-iodophenyl)pyrene involves its interaction with molecular targets through its aromatic core and halogen substituents. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The pyrene core’s electronic structure allows for efficient π-π stacking interactions, making it useful in materials science and biological applications .

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromo-5-iodophenyl)pyrene include other halogenated pyrene derivatives, such as:

  • 1-Bromopyrene
  • 1-Iodopyrene
  • 1,3-Dibromopyrene
  • 1,3,6,8-Tetrabromopyrene

These compounds share similar properties but differ in their substitution patterns, which can significantly impact their reactivity and applications. The unique combination of bromine and iodine in this compound provides distinct advantages in terms of reactivity and functionalization potential .

Properties

CAS No.

919791-91-6

Molecular Formula

C22H12BrI

Molecular Weight

483.1 g/mol

IUPAC Name

1-(3-bromo-5-iodophenyl)pyrene

InChI

InChI=1S/C22H12BrI/c23-17-10-16(11-18(24)12-17)19-8-6-15-5-4-13-2-1-3-14-7-9-20(19)22(15)21(13)14/h1-12H

InChI Key

KRVHVJOPSKWHJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC(=C5)I)Br

Origin of Product

United States

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